2-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
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Overview
Description
2-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, also known as BMD-1, is a novel compound that has been studied for its potential use in scientific research. BMD-1 has been shown to have promising effects on various biological processes, making it an interesting compound for further investigation.
Scientific Research Applications
Copper(II)-Catalyzed Remote Sulfonylation
Copper(II)-catalyzed reactions have been used for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, employing sodium sulfinates as sulfide sources. This method generates environmentally benign byproducts and provides a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields, offering a less odorous and more environmentally friendly alternative to traditional methods (Xia et al., 2016).
Polymorphs and Salts Exploration
The study of polymorphs and salts of 4-nitro-N-(quinolin-8-yl)benzamide has revealed differences in packing patterns, hydrogen bonding, and molecular arrangements. These findings are significant for understanding the physical properties of these compounds and their potential applications in pharmaceutical formulations (Khakhlary & Baruah, 2014).
Antimalarial and COVID-19 Drug Potential
Compounds derived from sulfonamide, including quinoxalin-2-yl and pyridin-4-ylamino derivatives, have been investigated for their antimalarial activity. These studies also explore their potential as COVID-19 treatments, utilizing computational calculations and molecular docking studies. Such research highlights the dual-use potential of these compounds in addressing global health challenges (Fahim & Ismael, 2021).
Electrophysiological Activity in Cardiology
The development of N-substituted imidazolylbenzamides and benzene-sulfonamides for cardiac electrophysiological activity indicates a new class of selective class III agents. These compounds have shown potency in in vitro assays, suggesting their potential application in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).
Quinoline Synthesis
Efficient reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) have been utilized for the synthesis of quinolines from aminoaryl ketones and carbonyl compounds. This method highlights the versatility of quinoline compounds in organic synthesis and their potential applications in developing new materials and pharmaceuticals (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
PI3K Inhibitors and Anticancer Agents
The synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures for PI3K inhibitors and anticancer agents is based on bioisostere. These compounds have shown significant antiproliferative activities in vitro against various human cancer cell lines, indicating their potential as therapeutic agents (Shao et al., 2014).
Mechanism of Action
Target of Action
The compound is a benzamide derivative. Benzamides are known to have various biological activities, including acting as inhibitors for certain enzymes . .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. As a benzamide derivative, this compound might have certain common characteristics with other benzamides, but specific ADME properties can vary widely among different compounds .
properties
IUPAC Name |
2-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-10-4-5-12-8-9-13(11-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUHGHVZVTHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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